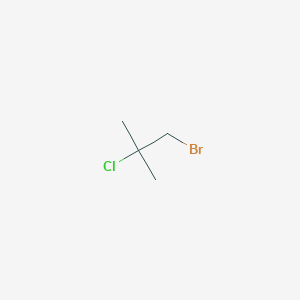
1-Bromo-2-chloro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-2-methylpropane, also known as tert-butyl chloride, is a colorless liquid that is widely used in organic chemistry. It is a highly reactive compound that can be used in a variety of chemical reactions, including nucleophilic substitution, elimination, and radical reactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-2-methylpropane varies depending on the type of reaction it is involved in. In nucleophilic substitution reactions, it acts as an electrophile, while in elimination reactions, it acts as a leaving group. In radical reactions, it can act as both an initiator and a chain terminator.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Bromo-2-chloro-2-methylpropane. However, it has been shown to be toxic to some microorganisms, including bacteria and fungi. It can also cause skin and eye irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Bromo-2-chloro-2-methylpropane in lab experiments is its high reactivity, which makes it useful in a variety of chemical reactions. However, it is also highly toxic and can be dangerous if not handled properly. In addition, it is not suitable for all types of reactions and may not be the best choice for some experiments.
Direcciones Futuras
There are several future directions for research on 1-Bromo-2-chloro-2-methylpropane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a drug delivery system or as a precursor to novel pharmaceuticals. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.
In conclusion, 1-Bromo-2-chloro-2-methylpropane is a highly reactive compound that is widely used in organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in scientific research.
Métodos De Síntesis
1-Bromo-2-chloro-2-methylpropane can be synthesized by reacting 1-Bromo-2-chloro-2-methylpropane alcohol with hydrochloric acid and sodium bromide. The reaction takes place in the presence of sulfuric acid as a catalyst. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-2-methylpropane is widely used in scientific research as a reactant in organic chemistry. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it is also used as a solvent in some chemical reactions.
Propiedades
Número CAS |
10601-61-3 |
|---|---|
Nombre del producto |
1-Bromo-2-chloro-2-methylpropane |
Fórmula molecular |
C4H8BrCl |
Peso molecular |
171.46 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-2-methylpropane |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,6)3-5/h3H2,1-2H3 |
Clave InChI |
IIVVWOUHWDRSBE-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)Cl |
SMILES canónico |
CC(C)(CBr)Cl |
Otros números CAS |
10601-61-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



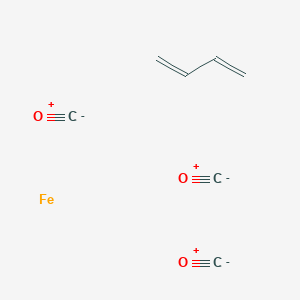
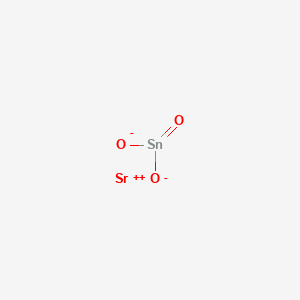
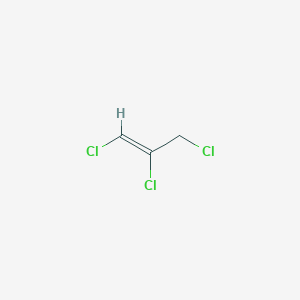

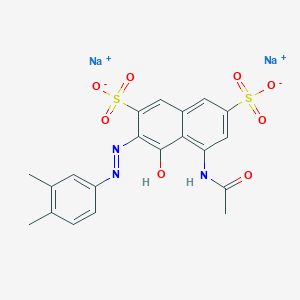
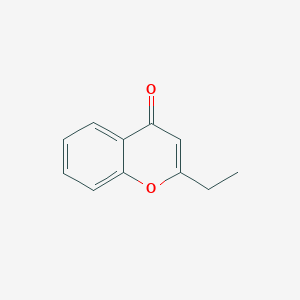
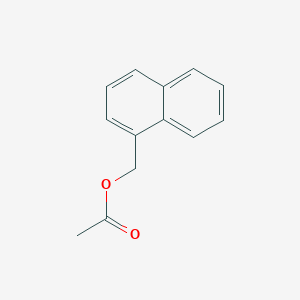
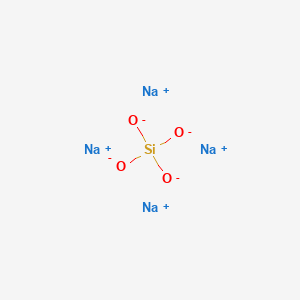

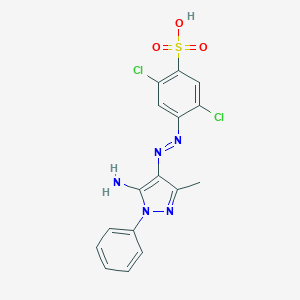
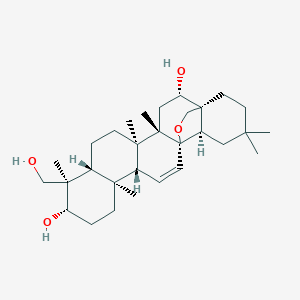
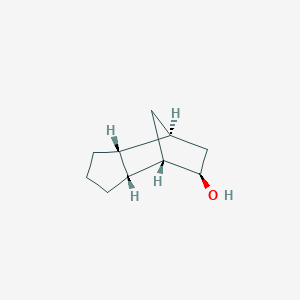
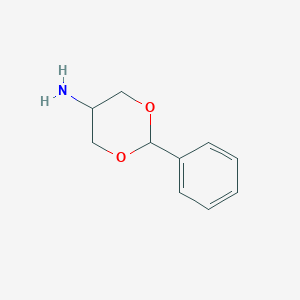
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)